molecular formula C5H7NO2 B2642139 (5-Methyl-1,3-oxazol-4-yl)methanol CAS No. 874821-67-7

(5-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B2642139
CAS No.: 874821-67-7
M. Wt: 113.116
InChI Key: FKQJNZYJRXRLNZ-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-4-yl)methanol is an organic compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 g/mol It is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanol can be achieved through several methods. One common approach involves the van Leusen oxazole synthesis, which allows the preparation of 5-substituted oxazoles through a two-step [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method involves the formation of an intermediate oxazoline, which is subsequently converted to the desired oxazole.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding oxazoline.

    Substitution: The methyl group on the oxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of (5-Methyl-1,3-oxazol-4-yl)aldehyde or (5-Methyl-1,3-oxazol-4-yl)carboxylic acid.

    Reduction: Formation of (5-Methyl-1,3-oxazolin-4-yl)methanol.

    Substitution: Formation of various substituted oxazoles depending on the electrophile used.

Scientific Research Applications

(5-Methyl-1,3-oxazol-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a potential ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The oxazole ring can interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methyl-1,3-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJNZYJRXRLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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